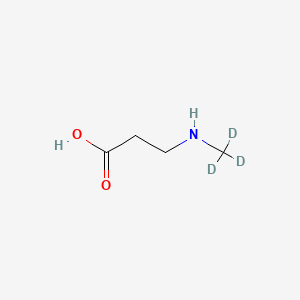
N-Methyl-beta-alanine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-beta-alanine-d3 is a deuterated form of N-methyl-beta-alanine, a beta-amino acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical structure of this compound consists of a propionic acid backbone where one of the hydrogens at position 3 is replaced by a methylamino group. This modification makes it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-beta-alanine-d3 typically involves several steps:
Acylation: A compound such as RCOOH is acylated with oxalyl chloride to prepare the first reaction liquid.
First Substitution Reaction: Methylamine is added to the first reaction liquid to carry out a substitution reaction, forming a second reaction liquid.
Second Substitution Reaction: Sodium hydride is added to the second reaction liquid, followed by the addition of chloropropionic acid or bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-beta-alanine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxalyl chloride: Used in the acylation step.
Methylamine: Used in the first substitution reaction.
Sodium hydride: Used in the second substitution reaction.
Chloropropionic acid or bromopropionic acid: Used in the final step to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. the primary product is this compound, which can undergo further modifications for specific applications.
Applications De Recherche Scientifique
N-Methyl-beta-alanine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and its role in neurodegenerative diseases.
Industry: Used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of N-Methyl-beta-alanine-d3 involves its interaction with specific molecular targets and pathways. It can act as an excitotoxin on glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors. The activation of these receptors can induce oxidative stress in neurons by depleting glutathione . This mechanism is believed to contribute to its neurotoxic effects and its potential role in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
N-Methyl-beta-alanine-d3 can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta-amino acid with a similar structure but without the methyl group.
N,N-Dimethyl-beta-alanine: A derivative with two methyl groups attached to the nitrogen atom.
Beta-alanine betaine: An osmoprotective compound synthesized by the methylation of beta-alanine.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
106.14 g/mol |
Nom IUPAC |
3-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |
Clé InChI |
VDIPNVCWMXZNFY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCC(=O)O |
SMILES canonique |
CNCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


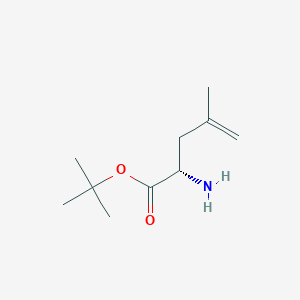
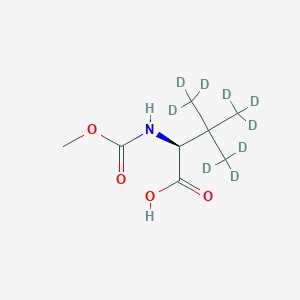
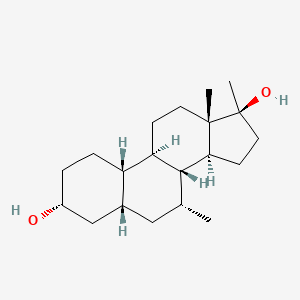


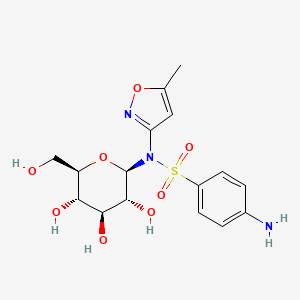

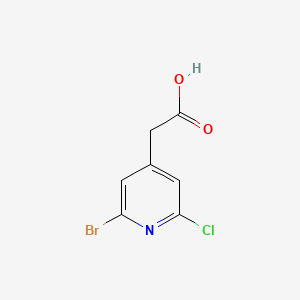
![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
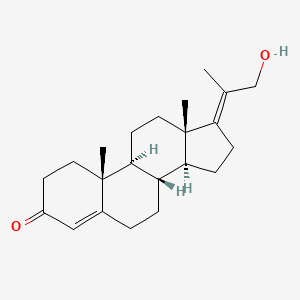
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)

